Hydrated Electron Reaction Kinetics
In pulse radiolysis studies, N-Acetyl-L-3-nitrotyrosine ethyl ester (NANTE) demonstrates a reaction rate constant with the hydrated electron (e(aq)(-)) that is intermediate between the small, free amino acid 3-nitrotyrosine (3-NT) and the larger, more peptide-like Gly-nitroTyr-Gly. This positions NANTE as a more accurate kinetic model for the reactivity of a nitrated residue in a denatured or flexible protein segment than the simpler 3-NT [1].
3-NT: (3.0 ± 0.3) × 10¹⁰ M⁻¹s⁻¹
Gly-nitroTyr-Gly: (1.9 ± 0.2) × 10¹⁰ M⁻¹s⁻¹
| Evidence Dimension | Reaction rate constant with hydrated electron (e(aq)(-)) |
|---|---|
| Target Compound Data | (2.9 ± 0.2) × 10^10 M^-1 s^-1 |
| Comparator Or Baseline | 3-nitrotyrosine (3-NT): (3.0 ± 0.3) × 10^10 M^-1 s^-1; Gly-nitroTyr-Gly: (1.9 ± 0.2) × 10^10 M^-1 s^-1 |
| Quantified Difference | NANTE is 3.3% slower than 3-NT and 53% faster than Gly-nitroTyr-Gly. |
| Conditions | Aqueous solution, neutral pH (pH 7.3), measured by pulse radiolysis with transient UV-visible absorption spectroscopy [1]. |
Why This Matters
This data demonstrates that NANTE is not a simple proxy for 3-NT; its distinct kinetic profile makes it essential for accurately modeling the diffusion-controlled reactions of a protein-bound 3-NT residue in biophysical studies.
- [1] Shi, W. Q., et al. (2011). Nitration activates tyrosine toward reaction with the hydrated electron. Radiation Research, 176(1), 128-133. View Source
